Ocotillone Ocotillone Ocotillone is a tetracyclic triterpenoid isolated from Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone, a tertiary alcohol and a member of oxolanes. It derives from a hydride of a dammarane.
Brand Name: Vulcanchem
CAS No.: 19865-86-2
VCID: VC20742828
InChI: InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1
SMILES: CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol

Ocotillone

CAS No.: 19865-86-2

Cat. No.: VC20742828

Molecular Formula: C30H50O3

Molecular Weight: 458.7 g/mol

* For research use only. Not for human or veterinary use.

Ocotillone - 19865-86-2

Specification

CAS No. 19865-86-2
Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
IUPAC Name (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1
Standard InChI Key XSQYWMLMQVUWSF-KATWBKOUSA-N
Isomeric SMILES C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C
SMILES CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C

Introduction

Chemical Identity and Classification

Definition and Basic Characteristics

Ocotillone (C₃₀H₅₀O₃) is classified as a tetracyclic triterpenoid that functions as a plant metabolite. Structurally, it belongs to several chemical classes simultaneously, functioning as a tetracyclic triterpenoid, a cyclic terpene ketone, a tertiary alcohol, and a member of oxolanes. From a biosynthetic perspective, ocotillone derives from a hydride of a dammarane . The compound has a molecular weight of 458.7 g/mol and features a complex carbon skeleton characteristic of the dammarane class of triterpenes .

Structural Characteristics

The molecular structure of ocotillone features a tetracyclic framework with specific stereochemistry that defines its biological and chemical properties. Its formal IUPAC name reflects this complexity: (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . The compound is also known by the alternative systematic name (24R)-25-hydroxy-20,24-epoxydammaran-3-one, which highlights its relationship to the dammarane skeletal structure .

Chemical Properties and Identifiers

Physical and Chemical Properties

Ocotillone possesses several distinctive physical and chemical properties that characterize its behavior in various environmental and experimental conditions. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of Ocotillone

PropertyValue
Molecular FormulaC₃₀H₅₀O₃
Molecular Weight458.7 g/mol
InChIInChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1
InChIKeyXSQYWMLMQVUWSF-KATWBKOUSA-N
Canonical SMILESC[C@@]12CCC@@H[C@@]5(CCC@@HC(C)(C)O)C

Chemical Identifiers and Registry Information

Ocotillone has been cataloged in various chemical databases and registry systems, providing researchers with standardized identifiers for reference. Table 2 presents the primary identifiers associated with this compound.

Table 2: Chemical Identifiers for Ocotillone

Identifier TypeValue
CAS Registry Number19865-86-2
Alternative CAS Number22549-21-9
ChEBI IDCHEBI:70271
ChEMBL IDCHEMBL224139
DSSTox Substance IDDTXSID701318405
Metabolomics Workbench ID127459
Nikkaji NumberJ15.875E
WikidataQ27138611

Synonyms and Alternative Names

Throughout scientific literature, ocotillone is referenced by various synonyms and alternative nomenclature, reflecting different naming conventions and historical context. Table 3 compiles these alternative designations.

Table 3: Synonyms and Alternative Names for Ocotillone

Synonym/Alternative Name
Ocotillone
(24R)-25-hydroxy-20,24-epoxydammaran-3-one
(24R)-20,24-Epoxy-25-hydroxy-5alpha-dammaran-3-one
Ocotillon-II
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Natural Sources and Occurrence

Botanical Sources

Ocotillone has been isolated from several plant species, indicating its widespread distribution in the plant kingdom. Table 4 summarizes the confirmed plant sources from which ocotillone has been isolated.

Table 4: Confirmed Botanical Sources of Ocotillone

Plant SpeciesFamilyNotes
Aglaia abbreviataMeliaceaePrimary source reported in literature
Simarouba versicolorSimaroubaceaeContains ocotillone among other triterpenoids
Betula platyphylla var. japonicaBetulaceaeJapanese white birch

The presence of ocotillone in these taxonomically diverse plant families suggests that the biosynthetic pathway for this compound has evolved independently multiple times or that it represents an ancient metabolic capability conserved across different plant lineages .

Biochemical Context

Structural Relationship to Other Compounds

Structural Classification

Ocotillone belongs to the dammarane class of triterpenoids, a group characterized by a tetracyclic skeleton with specific stereochemistry. The dammarane skeleton serves as the structural foundation for numerous bioactive compounds found in medicinal plants, particularly those used in traditional Asian medicine systems .

Related Compounds

The structural features of ocotillone place it in relationship with other dammarane-type triterpenoids, including those found in ginseng and other medicinal plants. The unique functional groups of ocotillone, particularly the 3-ketone, the tetrahydrofuran ring, and the tertiary alcohol, distinguish it from related compounds while potentially conferring specific biological activities .

Research Implications and Future Directions

Current Research Status

The available scientific literature on ocotillone appears limited compared to more extensively studied triterpenoids. This presents significant opportunities for researchers to explore its biological activities, synthesis pathways, and potential applications in various fields including pharmacology and agriculture .

Future Research Directions

Several promising research directions for ocotillone include:

  • Comprehensive evaluation of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties

  • Detailed investigation of biosynthetic pathways and genetic regulation in plant species

  • Development of synthetic approaches for ocotillone and structural derivatives

  • Examination of structure-activity relationships to identify pharmacophores

  • Exploration of ecological functions in plant-environment interactions

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